1-(3-Hydroxyphenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14965545
Molecular Formula: C24H18N2O4
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18N2O4 |
|---|---|
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | 1-(3-hydroxyphenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C24H18N2O4/c1-13-6-7-18-17(10-13)22(28)20-21(15-4-3-5-16(27)12-15)26(24(29)23(20)30-18)19-11-14(2)8-9-25-19/h3-12,21,27H,1-2H3 |
| Standard InChI Key | HWVODSDRCJWDEK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC(=CC=C5)O |
Introduction
1-(3-Hydroxyphenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique chromeno-pyrrole structure. This compound is notable for its multiple functional groups, including a hydroxyl group, a methyl group, and a pyridine moiety, which contribute to its chemical reactivity and potential biological activity. Its molecular formula is C24H18N2O4, with a molecular weight of approximately 394 g/mol, although a more precise molecular weight is reported as 321.37 g/mol in some contexts, suggesting potential discrepancies in molecular weight calculations or formulations.
Synthesis
The synthesis of 1-(3-Hydroxyphenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions starting from readily available precursors. A common approach might involve a multicomponent reaction similar to those used for related compounds, such as the synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which utilize methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .
Biological Activity and Potential Applications
Preliminary studies suggest that this compound exhibits significant biological activity, potentially interacting with specific biological targets such as enzymes or receptors. Its mechanism of action may involve complex interactions with biological systems, making it an area of interest in pharmaceutical research. Potential therapeutic applications could include various diseases where enzyme or receptor modulation is beneficial.
| Potential Application | Description |
|---|---|
| Therapeutic Targets | Enzymes, receptors |
| Disease Areas | Various, depending on target interactions |
Interaction Studies
Interaction studies are crucial for understanding the biological effects of this compound. Techniques such as spectroscopy and chromatography may be used to assess how the compound interacts with biomolecules like proteins and nucleic acids. These studies can reveal insights into its mechanism of action and potential therapeutic uses.
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